1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-3-carboxylic acid

Catalog No.
S6520324
CAS No.
2138342-36-4
M.F
C22H23NO4
M. Wt
365.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethy...

CAS Number

2138342-36-4

Product Name

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-3-carboxylic acid

Molecular Formula

C22H23NO4

Molecular Weight

365.4
Fmoc-Dmp-OH is a carbamate derivative of the amino acid, proline. It was first synthesized in 1982 by Geysen and co-workers as a protecting group for amino acids used in solid-phase peptide synthesis (SPPS) (Geysen et al., 1984). SPPS is a widely used method for the production of synthetic peptides, which are important in drug discovery, protein engineering, and biochemistry research. Fmoc-Dmp-OH is one of the most commonly used protecting groups in SPPS due to its stability under basic conditions and its compatibility with most peptide coupling reagents.
Fmoc-Dmp-OH is a white crystalline powder that is soluble in organic solvents such as dichloromethane and dimethylformamide (DMF). It has a melting point of 193-195°C and a molecular weight of 375.48 g/mol. The chemical formula for Fmoc-Dmp-OH is C24H27NO4. It is relatively stable under normal laboratory conditions and its stability can be increased by storing it under dry and cool conditions.
Fmoc-Dmp-OH is synthesized by reacting proline with Fmoc-OSu (9-fluorenylmethyl chloroformate) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction produces Fmoc-Dmp-OPfp (9-fluorenylmethyl N-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)carbamate), which can be converted to Fmoc-Dmp-OH by hydrolysis with a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
The purity and identity of Fmoc-Dmp-OH can be characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). The NMR spectrum of Fmoc-Dmp-OH shows characteristic peaks for the proline and Fmoc groups, which can be used for structural elucidation and purity determination. HPLC and MS can be used for quantitative and qualitative analysis of Fmoc-Dmp-OH in samples.
Fmoc-Dmp-OH can be analyzed using various analytical methods such as NMR spectroscopy, HPLC, and MS. NMR spectroscopy is a non-destructive technique that provides information on the chemical structure and purity of Fmoc-Dmp-OH. HPLC is a chromatographic technique that can be used for the separation and quantification of Fmoc-Dmp-OH in samples. MS is a technique that provides the mass-to-charge ratio of ions produced by the sample, which can be used for identification and quantification of Fmoc-Dmp-OH.
Fmoc-Dmp-OH does not have any known biological activity but it is used in the synthesis of peptides that can have biological activity. Peptides synthesized using Fmoc-Dmp-OH as the protecting group can be used as drugs or ligands for biological targets. The biological properties of peptides synthesized using Fmoc-Dmp-OH depend on the amino acid sequence and modifications made to the peptide.
Fmoc-Dmp-OH is considered to be non-toxic and non-hazardous under normal laboratory conditions. However, it is important to handle it with care and follow standard laboratory safety protocols to avoid any accidents or exposure to the compound. In case of accidental exposure, it is recommended to wash the affected area with water and seek medical attention if necessary.
Fmoc-Dmp-OH is used as a protecting group for amino acids in solid-phase peptide synthesis. It is compatible with most peptide coupling reagents and can be easily removed using mild bases such as piperidine or hydrazine. Peptides synthesized using Fmoc-Dmp-OH as the protecting group can be used for various applications such as drug discovery, protein engineering, and biochemical research.
Fmoc-Dmp-OH is an extensively studied compound in the field of bioorganic chemistry. Many research studies have focused on optimizing the synthesis of peptides using Fmoc-Dmp-OH as the protecting group and improving the efficiency of the solid-phase peptide synthesis process. Other studies have focused on the development of new peptide-based drugs and ligands for biological targets.
Fmoc-Dmp-OH has potential implications in various fields of research and industry such as drug discovery, protein engineering, and biochemical research. Peptides synthesized using Fmoc-Dmp-OH can be used as drugs or ligands for biological targets such as receptors, enzymes, and ion channels. They can also be used as probes for studying biological processes and as tools for developing new methods for protein analysis and purification.
The use of Fmoc-Dmp-OH as a protecting group for amino acids has some limitations such as the formation of side products during the synthesis process and the need for multiple deprotection steps. Future research studies can focus on the development of new protecting groups that can improve the efficiency of the solid-phase peptide synthesis process and reduce the formation of side products. Other future directions can include the development of new methods for peptide analysis and purification and the synthesis of new peptide-based drugs and ligands with improved pharmacological properties.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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